(1-Cyclopropylethyl)[1-(pyridin-4-yl)ethyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Cyclopropylethyl)[1-(pyridin-4-yl)ethyl]amine is an organic compound with the molecular formula C12H18N2 This compound features a cyclopropyl group and a pyridinyl group attached to an ethylamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyclopropylethyl)[1-(pyridin-4-yl)ethyl]amine typically involves the reaction of cyclopropyl ethylamine with pyridine derivatives under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where cyclopropyl ethylamine is reacted with a pyridine halide in the presence of a palladium catalyst and a suitable base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
(1-Cyclopropylethyl)[1-(pyridin-4-yl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridinyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides; reactions are conducted in the presence of a base like sodium hydroxide or potassium carbonate
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and substituted pyridinyl compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(1-Cyclopropylethyl)[1-(pyridin-4-yl)ethyl]amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (1-Cyclopropylethyl)[1-(pyridin-4-yl)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
1-(4-Pyridyl)ethylamine: A structurally similar compound with a pyridinyl group attached to an ethylamine backbone.
Cyclopropylamine: Contains a cyclopropyl group attached to an amine group.
Pyridine derivatives: Various compounds with a pyridine ring and different substituents
Uniqueness
(1-Cyclopropylethyl)[1-(pyridin-4-yl)ethyl]amine is unique due to the presence of both cyclopropyl and pyridinyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H18N2 |
---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
1-cyclopropyl-N-(1-pyridin-4-ylethyl)ethanamine |
InChI |
InChI=1S/C12H18N2/c1-9(11-3-4-11)14-10(2)12-5-7-13-8-6-12/h5-11,14H,3-4H2,1-2H3 |
InChI Key |
PJKOILPKGQVWHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC1)NC(C)C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.